molecular formula C25H30N4O2 B4784593 {1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE

{1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE

Cat. No.: B4784593
M. Wt: 418.5 g/mol
InChI Key: KRVMRKBMVLKGEQ-UHFFFAOYSA-N
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Description

The compound {1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a pyrazole ring, a piperazine ring, and phenoxy and methylbenzyl substituents, making it a unique structure for study and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Attachment of the phenoxy group: The phenoxy group can be introduced through nucleophilic substitution reactions.

    Formation of the piperazine ring: This step involves the cyclization of appropriate diamines.

    Final coupling: The final step involves coupling the pyrazole and piperazine intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

{1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: The phenoxy and methylbenzyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

{1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which {1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may modulate the activity of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

{1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE: can be compared with other compounds that have similar structural features:

    {1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(2-FLUOROBENZYL)PIPERAZINO]METHANONE: This compound has a fluorobenzyl group instead of a methylbenzyl group, which may alter its chemical and biological properties.

    1,3-DIMETHYL-5-PHENOXY-4-PYRAZOLECARBOXALDEHYDE OXIME: This compound is an intermediate in the synthesis of similar pyrazole derivatives and has applications in organic synthesis.

These comparisons highlight the unique features of This compound

Properties

IUPAC Name

[1-[(3,5-dimethylphenoxy)methyl]pyrazol-3-yl]-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2/c1-19-4-6-22(7-5-19)17-27-10-12-28(13-11-27)25(30)24-8-9-29(26-24)18-31-23-15-20(2)14-21(3)16-23/h4-9,14-16H,10-13,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVMRKBMVLKGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=NN(C=C3)COC4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
{1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE
Reactant of Route 3
{1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE
Reactant of Route 4
Reactant of Route 4
{1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE
Reactant of Route 5
Reactant of Route 5
{1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE
Reactant of Route 6
Reactant of Route 6
{1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE

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